3-Amino-N,5-dimethylbenzene-1-sulfonamide
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Overview
Description
3-Amino-N,5-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,5-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 3-Amino-N,5-dimethylbenzene. The reaction is carried out using sulfonating agents such as sulfuric acid or chlorosulfonic acid under controlled temperature conditions to ensure the selective formation of the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-N,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 3-Amino-N,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N,4-dimethylbenzene-1-sulfonamide
- 3-Amino-N,N-diethyl-4,5-dimethylbenzene-1-sulfonamide
- Sulfanilamide
Uniqueness
3-Amino-N,5-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-amino-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 |
InChI Key |
WWVWYCHAWODQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC)N |
Origin of Product |
United States |
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